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Compound of Interest

3-lodo-4,5-
Compound Name:
dimethoxybenzaldehyde

Cat. No.: B1587035

An In-Depth Technical Guide to the Physical Properties of 3-lodo-4,5-
dimethoxybenzaldehyde

Introduction

3-lodo-4,5-dimethoxybenzaldehyde, also known as 5-iodoveratraldehyde, is a
polysubstituted aromatic aldehyde of significant interest in synthetic organic chemistry and
medicinal chemistry. Its strategic placement of an iodo group, an aldehyde, and two methoxy
functionalities on a benzene ring makes it a versatile and valuable building block. The aryl
iodide moiety serves as a prime handle for various metal-catalyzed cross-coupling reactions
(e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular
architectures. The aldehyde group provides a reactive site for nucleophilic additions,
condensations, and reductive aminations, while the methoxy groups influence the electronic
properties and solubility of the molecule.

This guide provides a comprehensive overview of the core physical, chemical, and
spectroscopic properties of 3-lodo-4,5-dimethoxybenzaldehyde. It is intended for
researchers, chemists, and drug development professionals who utilize this reagent, offering
field-proven insights into its characterization, handling, and application. The compound is a key
intermediate in the synthesis of various bioactive molecules, including analogs of the potent
tubulin polymerization inhibitor combretastatin and complex natural products like chloropeptin |
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and I1.[1][2] A thorough understanding of its physical properties is therefore paramount for its
effective use in multi-step synthetic campaigns.

Molecular Identity and Structure

The unique reactivity and physical characteristics of 3-lodo-4,5-dimethoxybenzaldehyde
stem directly from its molecular structure. The combination of an electron-withdrawing aldehyde
group, electron-donating methoxy groups, and a readily functionalized iodo-substituent creates
a molecule with distinct electronic and steric properties.

Core ldentifiers

A summary of the fundamental identifiers for this compound is presented below, providing
standardized information critical for procurement, documentation, and regulatory compliance.

Identifier Value Source(s)
CAS Number 32024-15-0 [21[31[4]
Molecular Formula CoHolOs3 [21[31[41[5]
Molecular Weight 292.07 g/mol [31[41[5]
IUPAC Name Srodo-4.5- [3115]

dimethoxybenzaldehyde

5-lodoveratraldehyde, 4,5-

Synonyms Dimethoxy-3- [21[31[5]
iodobenzaldehyde
MVPNBXPAUYYZAF-

InChl Key [31[5]

UHFFFAOYSA-N

Canonical SMILES COclcc(C=0)cc(l)c10C [5]

Molecular Structure Diagram

The 2D structure highlights the spatial relationship between the functional groups, which
dictates the molecule's chemical behavior. The ortho and para positions relative to the
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activating methoxy groups and the meta position to the deactivating aldehyde group are key to

understanding its substitution patterns.

Caption: 2D structure of 3-lodo-4,5-dimethoxybenzaldehyde.

Physicochemical Properties

The bulk physical properties of a compound are critical for its handling, purification, and use in

reactions. These characteristics are dictated by the intermolecular forces governed by the

molecule's structure and polarity.

Property Value Comments Source(s)
Typically a powder or

Appearance Solid P -y P ) [6]
crystalline solid.
The relatively sharp

Melting Point 68-72°C range is indicative of [2][3]
good purity.
The high boiling point

N ) 134 -137°Cat0.8 necessitates vacuum
Boiling Point (2]

Torr

distillation for

purification if required.

Density (Predicted)

1.706 + 0.06 g/cm?3

This high density is
expected due to the
presence of a heavy

iodine atom.

[2]

Topological Polar

Surface Area

35.5 A2

Calculated value
suggesting moderate

polarity.

[5]

Sensitivity

Air and light sensitive

Requires specific
storage conditions to

prevent degradation.

[2](3]
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The melting point of 69-72 °C indicates that the compound is a solid at room temperature with
moderate lattice energy. This property is crucial for assessing purity; a broader melting range
would suggest the presence of impurities. The compound's sensitivity to air and light
underscores the importance of proper storage, preferably under an inert atmosphere and
protected from light, to prevent oxidation of the aldehyde or other degradation pathways.[2][3]

Spectroscopic Characterization

Unambiguous structural confirmation is the bedrock of chemical synthesis. Spectroscopic
methods provide a detailed fingerprint of the molecule, allowing for routine quality control and
structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR spectroscopy is indispensable for confirming the identity and purity of 3-lodo-4,5-
dimethoxybenzaldehyde by mapping its proton environment.

Expected *H NMR Signals (in DMSO-de):

e Aldehyde Proton (-CHO): A singlet expected far downfield (~9.8-10.0 ppm) due to the strong
deshielding effect of the carbonyl group.

o Aromatic Protons (Ar-H): Two distinct singlets are expected in the aromatic region (~7.0-7.5
ppm). The substitution pattern eliminates vicinal coupling, resulting in sharp singlets for the
two non-equivalent aromatic protons.

o Methoxy Protons (-OCHs): Two sharp singlets, each integrating to 3H, would be observed in
the upfield region (~3.8-4.0 ppm), corresponding to the two non-equivalent methoxy groups.

A 1H NMR spectrum has been reported in DMSO-d6 on a 300 MHz spectrometer.[7]
Protocol 1: Standard *H NMR Spectrum Acquisition
This protocol outlines a self-validating procedure for obtaining a high-quality *H NMR spectrum.

o Sample Preparation: Accurately weigh 5-10 mg of 3-lodo-4,5-dimethoxybenzaldehyde and
dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCIls or DMSO-ds) in a clean, dry NMR
tube. The choice of solvent is critical; the compound must be fully soluble.
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 Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the probe to
optimize the magnetic field homogeneity. The lock signal of the deuterated solvent validates
field stability.

e Acquisition: Acquire a standard *H spectrum using a 90° pulse angle. A sufficient number of
scans (e.g., 8 or 16) should be averaged to achieve an adequate signal-to-noise ratio. The
relaxation delay should be set to at least 5 times the longest T1 relaxation time (a 1-2 second
delay is typically sufficient for initial screening).

o Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID).
Phase the resulting spectrum and perform a baseline correction.

e Analysis & Validation: Calibrate the chemical shift scale using the residual solvent peak (e.g.,
CDCls at 7.26 ppm, DMSO-ds at 2.50 ppm). Integrate all signals; the relative integrals should
correspond to the number of protons in each environment (1:1:1:3:3 for aldehyde:Ar-H:Ar-
H:OCHs:0CHs). This stoichiometric validation confirms the structure's integrity.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for verifying the presence of key functional
groups.

Expected Characteristic IR Absorptions:

e C=0 Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm~1. This is a
highly diagnostic peak for the carbonyl group.

e C-H Stretch (Aldehyde): Two weaker bands may be visible around 2720 cm~* and 2820 cm™1
(Fermi doublet), which are characteristic of the C-H bond of an aldehyde.

e C-O Stretch (Aryl Ether): Strong absorptions in the region of 1250-1300 cm~! (asymmetric)
and 1000-1050 cm~1 (symmetric) corresponding to the Ar-O-CHs bonds.

o C=C Stretch (Aromatic): Several peaks of variable intensity in the 1450-1600 cm~! region.

e C-l Stretch: Aweak to medium absorption in the far-IR region, typically around 500-600

cm™1,
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Publicly available data includes FTIR spectra obtained using both KBr pellet and ATR
techniques, which can be used as a reference.[5]

Protocol 2: Attenuated Total Reflectance (ATR) IR Spectrum Acquisition
ATR is a modern, reliable method requiring minimal sample preparation.

Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean.
Collect a background spectrum of the empty crystal. This step is crucial as it subtracts the
spectral contributions of the atmosphere (COz, H20) and the instrument itself.

Sample Application: Place a small amount of the solid 3-lodo-4,5-dimethoxybenzaldehyde
powder directly onto the ATR crystal.

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform
contact between the sample and the crystal. Consistent pressure is key for reproducible
results and validates the measurement.

Spectrum Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added to
produce a spectrum with a high signal-to-noise ratio.

Data Analysis: The resulting spectrum should be automatically ratioed against the
background. Identify and label the key absorption peaks corresponding to the functional
groups described above. The presence of the strong carbonyl peak is a primary validation
point.

Practical Considerations for Laboratory Use
Handling, Storage, and Safety

As a research chemical, proper handling is essential for both user safety and maintaining
compound integrity.

o Safety: The compound is classified as a skin and eye irritant and may cause respiratory
irritation.[5] Standard personal protective equipment (PPE), including safety glasses, gloves,
and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
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o Storage: To prevent degradation, 3-lodo-4,5-dimethoxybenzaldehyde should be stored in a
tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated
temperatures (2—8 °C).[2] It should be protected from light and moisture.[2][3]

Typical Experimental Workflow

The utility of this compound is realized through its application in synthesis. A typical workflow
involves initial characterization followed by its use as a reactant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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